molecular formula C25H29N9O B2628554 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021061-43-7

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

货号: B2628554
CAS 编号: 1021061-43-7
分子量: 471.569
InChI 键: IRXSEHFELYORJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound belongs to a class of molecules featuring a 1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl core scaffold, a structure known to exhibit potent and selective inhibitory activity against various protein kinases . The molecular framework integrates a pyrimidin-2-yl-piperazine moiety, a common pharmacophore in drug discovery that often contributes to high-affinity binding to enzymatic targets . Its primary research value lies in its potential application as a chemical probe for studying intracellular signaling pathways, with particular relevance in oncology and immunology. While the exact mechanism of action is target-dependent, compounds of this class typically function by competitively binding to the ATP-binding pocket of specific kinases, thereby modulating phosphorylation and downstream signal transduction. Researchers can utilize this high-purity compound for in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) investigations to further elucidate its biological profile. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

属性

IUPAC Name

4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSEHFELYORJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.

生物活性

The compound 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to elucidate the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6OC_{20}H_{22}N_{6}O, with a molecular weight of approximately 382.43 g/mol. The structure features a phenyl group, a pyrimidine ring, and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their bioactive properties.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant inhibition of cancer cell proliferation.
  • Kinase Inhibition : The compounds often act as inhibitors of various kinases involved in cancer progression.
  • Antiparasitic and Antifungal Properties : Some derivatives have demonstrated efficacy against parasitic infections and fungal diseases.

Anticancer Activity

A study highlighted the anticancer potential of phenylpyrazolo[3,4-d]pyrimidine derivatives. Among these compounds, those similar to 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. For example:

CompoundIC50 (µM)Cancer Cell Line
Compound 5i0.3MCF-7 (Breast Cancer)
Compound X7.6A549 (Lung Cancer)

These compounds were effective in inducing apoptosis and inhibiting cell migration and cycle progression in MCF-7 cells .

Kinase Inhibition

The compound's structural similarity to ATP suggests it may act as a competitive inhibitor for various kinases. Research has shown that derivatives can inhibit cyclin-dependent kinases (CDK1 and CDK2), which are critical in regulating the cell cycle.

Case Study: Structure-Based Drug Design

In a recent study focused on structure-based drug design, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to EGFR (Epidermal Growth Factor Receptor). The binding interactions were analyzed using molecular docking studies which revealed that modifications at specific positions enhanced potency against EGFR-TKIs .

Toxicity Studies

In vitro cytotoxicity assays were performed on human embryonic kidney cells (HEK-293), showing that most active compounds were non-toxic at concentrations effective against cancer cells. This supports the potential therapeutic application of these compounds with minimal side effects .

科学研究应用

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, derivatives have shown efficacy against various cancer cell lines:

CompoundCell LineGI Value at 10 μM
Compound AHOP-92 (NSCL)86.28%
Compound BHCT-116 (Colorectal)40.87%
Compound CSK-BR-3 (Breast)46.14%

These results indicate that compounds similar to 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide may possess substantial cytostatic activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Neurological Applications

The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors. Research into similar piperazine derivatives has indicated their ability to modulate dopamine receptor activity, which is critical in treating neurological disorders such as schizophrenia and Parkinson's disease. The affinity for D4 dopamine receptors has been particularly noted in related compounds .

Pharmacokinetic Properties

Understanding the pharmacokinetics of 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles:

PropertyValue
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityHigh

These properties point towards a promising drug-like profile suitable for further clinical development .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives, including those structurally similar to 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide . The findings demonstrated significant growth inhibition across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that compounds with similar structural characteristics could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders and anxiety .

相似化合物的比较

Key Structural Features:

  • Pyrazolo[3,4-d]pyrimidine Core : Shared with compounds in and , this heterocyclic core is critical for binding to ATP pockets in kinases or receptor binding sites .
  • Piperazine Substituents : The pyrimidin-2-yl group on piperazine distinguishes it from analogues with dichlorophenyl () or fluorophenyl-chromenyl groups (), which may alter receptor selectivity .
  • Amide/Sulfonamide Linkers : The phenylbutanamide side chain contrasts with sulfonamide () or pyridinylphenylpentanamide () moieties, influencing solubility and pharmacokinetics .

Comparative Data Table:

Compound Name Core Structure Piperazine Substituent Amide/Sulfonamide Group Melting Point (°C) Mass (M+1) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-1-yl Pyrimidin-2-yl 4-phenylbutanamide N/A N/A N/A
7o () Pentanamide linkage 2,4-Dichlorophenyl N-(4-(pyridin-2-yl)phenyl) Not reported Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidin-3-yl 5-Fluoro-3-(3-fluorophenyl)chromen-2-yl 2-fluoro-N-isopropylbenzamide 175–178 589.1

Pharmacological and Physicochemical Insights

  • Receptor Selectivity : The dichlorophenyl-piperazine in ’s compound (7o) is associated with dopamine D3 receptor antagonism, whereas the pyrimidin-2-yl group in the target compound may favor kinase inhibition due to its resemblance to purine bases .
  • Solubility and Bioavailability : The sulfonamide group in ’s compound (Example 53) improves aqueous solubility compared to the target’s phenylbutanamide, as evidenced by its moderate melting point (175–178°C) .
  • Synthetic Accessibility : Both and employ Suzuki-Miyaura cross-coupling for pyrazolo-pyrimidine functionalization, suggesting that the target compound’s synthesis could follow similar Pd-catalyzed protocols .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. For example, coupling reactions with piperazine derivatives (e.g., 4-(pyrimidin-2-yl)piperazine) under dry acetonitrile or dichloromethane conditions are critical. Key steps include:

  • Alkylation or arylation of intermediates using halogenated reagents (e.g., alkyl/aryl halides) .
  • Purification via normal-phase chromatography or recrystallization from acetonitrile to enhance purity .
  • Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80°C), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) to confirm amide and piperazine moieties .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethylenic protons (δ 4.0–4.5 ppm) adjacent to the pyrazolo-pyrimidine ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to confirm successful synthesis .

Q. What in vitro pharmacological assays are recommended for initial target identification, and how should researchers control for off-target effects?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against dopamine (D3), serotonin, or adenosine receptors due to structural similarity to known ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D3 receptors) .
  • Selectivity Controls : Include parallel assays against related receptors (e.g., D2, 5-HT1A) and use knockout cell lines to isolate target-specific effects .
  • Dose-Response Curves : Employ a 10-point concentration range (1 nM–10 µM) to calculate IC₅₀ values and assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurological targets?

  • Methodological Answer :

  • Substituent Variation : Modify the phenyl or pyrimidine groups to alter steric/electronic profiles. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety enhances metabolic stability .
  • Piperazine Substitution : Replace the pyrimidin-2-yl group with bulkier aryl groups (e.g., 2,4-dichlorophenyl) to improve receptor selectivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in dopamine D3 receptor homology models, prioritizing residues in the orthosteric pocket (e.g., Asp110, Ser192) .

Q. What computational strategies predict binding affinity and selectivity for neurological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (20–100 ns trajectories) to assess stability of key hydrogen bonds (e.g., between the amide carbonyl and Ser192) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR .
  • Machine Learning Models : Train random forest classifiers on public datasets (e.g., ChEMBL) to predict blood-brain barrier permeability based on logP and polar surface area .

Q. How should researchers address contradictory bioactivity data across experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCRs) .
  • Species-Specific Differences : Compare human vs. rodent receptor isoforms in transfected HEK293 cells to identify interspecies variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .

Q. What methodologies improve aqueous solubility without compromising blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups on the amide nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to enhance solubility while maintaining BBB penetration via receptor-mediated transcytosis .
  • Co-Solvent Systems : Use 10–20% DMSO/PBS mixtures for in vitro assays, ensuring DMSO ≤0.1% in animal studies to avoid toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。